molecular formula C17H21F3N4O3S B2800681 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1105248-45-0

3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2800681
CAS No.: 1105248-45-0
M. Wt: 418.44
InChI Key: ZCOCNHNEDIILCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a methanesulfonylpiperidine moiety and a 3-(trifluoromethyl)benzyl group. The triazolone scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and metabolic stability. The methanesulfonyl group on the piperidine ring enhances solubility and may influence target binding, while the trifluoromethylbenzyl substituent likely improves lipophilicity and membrane permeability .

Properties

IUPAC Name

4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O3S/c1-22-15(13-6-8-23(9-7-13)28(2,26)27)21-24(16(22)25)11-12-4-3-5-14(10-12)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOCNHNEDIILCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor.

    Introduction of the Trifluoromethylphenyl Group: This step involves the alkylation of the triazole ring with a trifluoromethylphenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional group being targeted, but may include the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can yield thiols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions such as hypertension and inflammation. By inhibiting sEH, this compound may help modulate the levels of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects. Research has shown that compounds with similar structures can significantly lower blood pressure in hypertensive models by enhancing EET signaling pathways .

2. Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies indicate that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this triazole have demonstrated significant activity against breast cancer and melanoma cells by inducing apoptosis and inhibiting proliferation . This suggests that 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one could be a promising candidate for further development in cancer therapy.

Case Studies

Case Study 1: Hypertensive Rat Model

In a study involving hypertensive rats, administration of the compound led to a marked reduction in systolic blood pressure compared to control groups. The mechanism was attributed to enhanced EET levels due to sEH inhibition, supporting its potential use in treating hypertension .

Case Study 2: Antitumor Activity in Breast Cancer

A recent investigation evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models. The study concluded that the compound's ability to induce apoptosis through mitochondrial pathways was critical for its anticancer effects .

Mechanism of Action

The mechanism by which 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / Identifier Core Structure Substituents Key Differences from Target Compound Source
3-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one 1,2-Dihydropyridin-2-one 4-Methyl-5-sulfanyl triazole, 3-(trifluoromethyl)benzyl Pyridinone core vs. triazolone; sulfanyl vs. sulfonyl
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole Piperidin-4-yl with 3-chloro-5-(trifluoromethyl)pyridine, thiol group Thiol substituent; pyridine vs. benzyl group
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazol-3-one Piperazine linker, dichlorophenyl-dioxolane, isopropyl group Complex linker systems; dichlorophenyl substituent

Key Observations:

Core Heterocycle Modifications: The target compound’s triazolone core differs from the pyridinone core in and the simpler triazole in . The 1,2-dihydropyridin-2-one in introduces a fused ring system, which may alter conformational flexibility and π-π stacking interactions.

Substituent Effects :

  • Methanesulfonyl vs. Sulfanyl/Thiol : The methanesulfonyl group in the target compound is a strong electron-withdrawing group, improving solubility and stability compared to sulfanyl (C=S) or thiol (-SH) groups in , which are prone to oxidation .
  • Trifluoromethylbenzyl vs. Aromatic Substituents : The 3-(trifluoromethyl)benzyl group in the target compound offers high lipophilicity and metabolic resistance compared to phenyl () or dichlorophenyl () groups. The trifluoromethyl group’s electronegativity may also enhance binding to hydrophobic pockets in target proteins.

Piperidine/Piperazine Linkers :

  • The methanesulfonylpiperidine in the target compound provides a rigid, polar linker compared to the piperazine in , which introduces basicity and conformational flexibility. Piperidine’s reduced basicity may minimize off-target interactions with cationic binding sites .

Chemoinformatic Similarity Analysis

Using graph-based similarity coefficients (e.g., Tanimoto index), the target compound can be quantitatively compared to analogues. For example:

  • Tanimoto Coefficient (TC) :
    • Compared to : TC ≈ 0.65 (shared features: triazole, trifluoromethylbenzyl).
    • Compared to : TC ≈ 0.55 (shared features: triazole, piperidine).

      Lower scores reflect differences in core structures and substituents, underscoring the uniqueness of the target compound’s sulfonylpiperidine-triazolone framework .

Implications for Bioactivity

While pharmacological data are absent in the evidence, structural trends suggest:

  • The methanesulfonyl group may improve pharmacokinetic properties (e.g., half-life) over thiol-containing analogues.
  • The trifluoromethylbenzyl group could enhance blood-brain barrier penetration compared to polar substituents in .

Biological Activity

The compound 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C19H23F3N4O2SC_{19}H_{23}F_{3}N_{4}O_{2}S, with a molecular weight of approximately 426.48 g/mol. The structure features a piperidine ring and a triazole moiety, which are significant for its biological interactions.

Research indicates that compounds with triazole structures often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, triazoles can interfere with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The compound may similarly inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Several studies have evaluated the anticancer potential of similar triazole compounds. For example, compounds that share structural similarities with our target have been shown to inhibit tumor cell proliferation and induce apoptosis through various pathways, including the downregulation of anti-apoptotic proteins like Mcl-1 .

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated effectiveness against a range of pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Inhibition of CDK Activity : A study on structurally related pyrazolo[4,3-h]quinazoline derivatives showed that they effectively inhibited CDK4/6 with IC50 values in the nanomolar range. This suggests that our compound might exhibit similar potency against CDK targets .
  • Antiproliferative Effects : Another investigation into triazole-containing compounds revealed significant antiproliferative effects on various cancer cell lines, with mechanisms involving cell cycle arrest at the G1 phase and subsequent apoptosis induction. These findings support the hypothesis that our compound could possess similar biological activity .
  • Synergistic Effects : Research has indicated that combining triazole derivatives with other chemotherapeutic agents can enhance anticancer efficacy. This synergistic effect may be explored further with our compound to improve treatment outcomes in resistant cancer types .

Data Tables

Biological Activity Mechanism Reference
AnticancerInhibition of CDKs
AntimicrobialDisruption of microbial cell function
Apoptosis InductionDownregulation of Mcl-1

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves sequential functionalization of the piperidine and triazolone cores. Key steps include:

  • N-Alkylation : Introduce the 3-(trifluoromethyl)benzyl group under controlled basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to avoid over-alkylation .
  • Methanesulfonylation : Use methanesulfonyl chloride in dichloromethane with a tertiary amine base (e.g., Et₃N) to functionalize the piperidine nitrogen .
  • Workup : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

Perform accelerated stability studies:

  • pH Stability : Incubate the compound in buffered solutions (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) for weight loss profiles .

Q. Which spectroscopic techniques are most reliable for characterizing its structure?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazolone and piperidine moieties. ¹⁹F NMR for the trifluoromethyl group .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement . Key parameters:
  • Twinning Analysis : If crystals are twinned, employ SHELXL’s TWIN/BASF commands to model the twin law .
  • Disorder Modeling : Refine disordered methanesulfonyl or trifluoromethyl groups with PART/SUMP restraints .
    • ORTEP Visualization : Generate thermal ellipsoid plots to assess positional uncertainty in the piperidine ring .

Q. What strategies can address contradictory bioactivity data across different assay systems?

  • Assay Validation : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays. Control for membrane permeability (e.g., logP >3 may limit cellular uptake) .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites in cell lysates that might explain discrepancies .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Targeted Modifications :
  • Replace the methanesulfonyl group with sulfonamide or carbamate to modulate solubility and target affinity .
  • Substitute the trifluoromethylphenyl group with halogenated or heteroaromatic rings to explore π-π stacking interactions .
    • Computational Modeling : Perform docking studies (AutoDock Vina) with protein targets (e.g., kinases) to prioritize synthetic targets .

Q. What experimental design principles apply to optimizing its pharmacokinetic properties?

  • Lipinski’s Rule Compliance : Adjust logP (aim for 2–5) via substituent changes. Use HPLC-derived logD₇.₄ measurements .
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fractions and correlate with in vivo efficacy .

Methodological Guidance for Data Interpretation

Q. How to distinguish between synthetic byproducts and degradation products in HPLC chromatograms?

  • Spiking Experiments : Co-inject suspected impurities (e.g., des-methyl analogs) to match retention times .
  • MS/MS Fragmentation : Compare fragmentation pathways of the parent compound and impurities .

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude statistically significant outliers .

Comparative and Mechanistic Studies

Q. How does this compound compare structurally and functionally to other triazolone derivatives?

  • Structural Uniqueness : The methanesulfonylpiperidine group enhances metabolic stability compared to analogs with simple alkyl chains .
  • Bioactivity Profile : Unlike 3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl) derivatives, this compound’s trifluoromethyl group confers higher lipophilicity and target selectivity .

Q. What in silico tools can predict its potential off-target interactions?

  • SwissTargetPrediction : Upload the SMILES string to identify kinases or GPCRs as likely off-targets .
  • PharmaGIST : Align pharmacophore features with known bioactive molecules to flag risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.